N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Description
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, a hexahydroquinazolinone moiety, a pyrazole ring, and a thiophene ring
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-18(10-13-4-3-9-28-13)22-17-11-16(12-7-8-12)24-25(17)20-21-15-6-2-1-5-14(15)19(27)23-20/h3-4,9,11-12H,1-2,5-8,10H2,(H,22,26)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYCIEUOPINSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)NC(=O)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of the Hexahydroquinazolinone Core: This can be achieved by the cyclization of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with sulfur sources.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hexahydroquinazolinone moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the pyrazole and quinazolinone moieties suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide could be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, compounds with pyrazole and quinazolinone structures can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The cyclopropyl and thiophene groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide: Lacks the hexahydroquinazolinone moiety.
N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-2-(thiophen-2-yl)acetamide: Lacks the pyrazole ring.
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide: Lacks the thiophene ring.
Uniqueness
The uniqueness of N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
